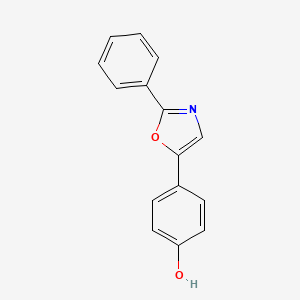

4-(2-Phenyloxazol-5-YL)phenol

Description

Structure

3D Structure

Properties

CAS No. |

103656-71-9 |

|---|---|

Molecular Formula |

C15H11NO2 |

Molecular Weight |

237.25 g/mol |

IUPAC Name |

4-(2-phenyl-1,3-oxazol-5-yl)phenol |

InChI |

InChI=1S/C15H11NO2/c17-13-8-6-11(7-9-13)14-10-16-15(18-14)12-4-2-1-3-5-12/h1-10,17H |

InChI Key |

QZQUIKWDGDUNEK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC=C(O2)C3=CC=C(C=C3)O |

Origin of Product |

United States |

Quantum Mechanical Qm Studies:these Methods Are Used to Investigate the Electronic Properties of a Molecule.

Density Functional Theory (DFT): A common method for calculating the ground-state properties of molecules, such as geometry, energy, and electronic distribution. For related phenolic compounds, DFT has been used to study antioxidant activity by calculating bond dissociation enthalpies and ionization potentials.

Ab Initio Methods: These are highly accurate calculations based on first principles of quantum mechanics, often used to benchmark DFT results or for systems where high accuracy is critical.

Molecular Orbitals: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insights into a molecule's reactivity and electronic transitions. The energy gap between HOMO and LUMO is a key indicator of chemical stability.

Molecular Mechanics Mm and Molecular Dynamics Md :these Simulations Are Employed to Study the Physical Movements and Interactions of Atoms and Molecules over Time.

Conformational Analysis: This involves identifying the different spatial arrangements (conformers) of a molecule and their relative energies to determine the most stable structures. For molecules with multiple aromatic rings, like the one , this analysis reveals the preferred dihedral angles between the ring systems.

Intermolecular Interactions: MD simulations can model how molecules interact with each other in a condensed phase (liquid or solid). This is crucial for understanding properties like solubility, aggregation, and crystal packing, which are often governed by hydrogen bonding and π–π stacking interactions.

While these investigative techniques are standard, the specific numerical data, energy values, molecular orbital diagrams, and conformational landscapes for 4-(2-Phenyloxazol-5-YL)phenol have not been published. Without such dedicated studies, any attempt to generate the requested article would rely on speculation or extrapolation from dissimilar molecules, thereby failing to meet the required standards of scientific accuracy and specificity.

Further experimental and computational research is necessary to elucidate the specific theoretical properties of this compound.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 4 2 Phenyloxazol 5 Yl Phenol Analogues

Design Principles for Structural Modification of the 4-(2-Phenyloxazol-5-YL)phenol Core

The modification of the this compound core is guided by established medicinal chemistry principles to enhance potency, selectivity, and pharmacokinetic profiles. Research has focused on several key areas of the molecule for structural alteration. nih.gov

A primary strategy involves the modification of the phenyl ring at the 2-position and the phenolic side chain at the 5-position of the oxazole (B20620) ring. nih.govacs.org For instance, the introduction of different aryl or heteroaryl groups at the 2-position can significantly influence biological activity. Studies have shown that replacing the phenyl group with a 3-pyridinyl moiety can lead to increased potency in certain biological assays. nih.gov

Furthermore, alterations to the phenolic hydroxyl group and its substituents are crucial. The phenolic -OH can act as a hydrogen bond donor, a key interaction in molecular recognition at receptor sites. nih.gov Modifications at this position, such as etherification or substitution on the phenyl ring, can modulate the electronic nature and steric bulk of the side chain, thereby influencing activity. nih.gov For example, the introduction of a prenyl or geranyl group via an ether linkage to the phenolic oxygen has been explored. nih.govacs.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. excli.de This approach is instrumental in understanding the SAR of this compound derivatives and in guiding the design of new, more potent analogues.

Molecular Descriptor Generation and Selection

The foundation of a QSAR model lies in the generation and selection of molecular descriptors. These numerical values represent various aspects of a molecule's physicochemical properties. For oxazole and phenol (B47542) derivatives, a wide range of descriptors are calculated. nih.govorientjchem.orgnih.gov

Commonly used descriptor categories include:

Constitutional descriptors: Molecular weight, number of atoms, etc.

Topological descriptors: Indices that describe the connectivity of atoms.

Geometrical descriptors: Information about the 3D structure of the molecule.

Quantum-chemical descriptors: Derived from quantum mechanical calculations, these include properties like the energy of the highest occupied molecular orbital (HOMO), the energy of the lowest unoccupied molecular orbital (LUMO), and dipole moment. nih.gov

Physicochemical descriptors: Properties like lipophilicity (logP), molar refractivity, and polar surface area.

For instance, in studies of phenol derivatives, descriptors such as Mor20e, Mor04m, and RDF045m have been utilized. orientjchem.orgorientjchem.org In the context of oxazole derivatives, descriptors related to electronegativity (R6e+) and bond information content (BIC1) have been shown to be influential in governing biological activity. excli.de The selection of the most relevant descriptors is a critical step, often achieved through statistical methods to avoid overfitting the model.

Statistical Model Development and Validation

Once a set of relevant descriptors is selected, a statistical model is developed to establish a mathematical relationship between these descriptors and the biological activity (e.g., IC50 or pIC50 values). Multiple linear regression (MLR) is a common method used for this purpose, resulting in an equation that can predict the activity of new compounds. excli.de

The robustness and predictive power of the QSAR model are assessed through rigorous validation techniques. Internal validation is often performed using methods like leave-one-out cross-validation (q²). A high q² value indicates good internal consistency. nih.gov External validation involves using an external test set of compounds that were not used in model development. The predictive ability of the model on this external set is evaluated using the predictive correlation coefficient (r²_pred). mdpi.com A reliable QSAR model will have high values for both q² and r²_pred. mdpi.com

For example, a QSAR study on oxazoline/1,2-oxazole derivatives yielded a model with a high R² value (0.672-0.988), indicating a strong correlation between the selected descriptors and the observed activity. excli.de Similarly, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied to isoxazole (B147169) derivatives, demonstrating good predictive ability with high q² and r²_pred values. mdpi.com

Ligand-Based and Receptor-Based Approaches in SAR Analysis

The exploration of the structure-activity relationships of this compound analogues can be approached from two main perspectives: ligand-based and receptor-based methods. drugdesign.org

Receptor-based approaches , on the other hand, are employed when the 3D structure of the target protein or enzyme is available, often determined through techniques like X-ray crystallography or NMR spectroscopy. This allows for molecular docking studies, where the binding mode of the this compound analogues within the active site of the receptor can be simulated. explorationpub.com This provides detailed insights into the specific interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to binding affinity. For example, docking studies of oxazole-based inhibitors have helped to understand their binding to the colchicine (B1669291) binding site of tubulin. researchgate.net

Both approaches are complementary and provide valuable information for the rational design of new and improved analogues.

Impact of Substituent Effects on Molecular Recognition and Interactions

Substituents on the this compound core play a pivotal role in molecular recognition and interactions with biological targets. The electronic and steric properties of these substituents can significantly alter the binding affinity and selectivity of the compounds.

Electronic Effects: The electronic nature of substituents, whether they are electron-donating or electron-withdrawing, can influence the charge distribution across the molecule. This, in turn, affects the strength of interactions such as hydrogen bonds and π-π stacking. rsc.org For instance, in phenol derivatives, increasing the electronegativity of a substituent can lead to an increase in the IC50 value. orientjchem.org

Steric Effects: The size and shape of substituents are critical for fitting into the binding pocket of a receptor. Bulky substituents may cause steric hindrance, preventing optimal binding. Conversely, in some cases, a larger substituent may be necessary to fill a hydrophobic pocket in the receptor, thereby increasing binding affinity. Studies on diaryloxazoles have shown that modifications to the phenolic side chain, such as changing it to an n-propyl group, can result in analogues with similar potency to the parent compound. nih.gov

The position of the substituent is also crucial. For example, in phenol derivatives, para-substituted compounds have been observed to have lower IC50 values for 5-LOX inhibition compared to their meta and ortho isomers. orientjchem.org

The following table summarizes the observed impact of various substituents on the activity of diaryloxazole analogues:

| Compound/Modification | Position of Modification | Observed Effect on Activity | Reference |

| Phenyl group | 2-position of oxazole | Less potent | nih.gov |

| 3-Pyridine | 2-position of oxazole | More potent | nih.gov |

| n-Propyl on phenolic side chain | 5-position of oxazole | Similar potency to natural product | nih.gov |

| 1H-Pyrrole | 2-position of oxazole | Marked decrease in potency | nih.gov |

Structure-Kinetic Relationship (SKR) Analysis

While SAR and QSAR studies focus on the relationship between structure and binding affinity (a thermodynamic parameter), Structure-Kinetic Relationship (SKR) analysis investigates the link between a compound's structure and its binding kinetics, specifically the association (kon) and dissociation (koff) rate constants. acs.org A longer drug-target residence time, often associated with a slow koff, can lead to improved drug efficacy in vivo. nih.gov

For inhibitors of kinases, for example, the interplay between the structural mobility of the protein and ligand-induced conformational changes can be a key determinant of the kinetic selectivity. nih.gov Analysis of the SKR for a series of compounds can provide insights into the structural features that contribute to a prolonged duration of action. This may involve identifying specific hydrophobic interactions or hydrogen bonds that stabilize the drug-target complex and slow down the dissociation of the inhibitor. acs.org

For instance, in the development of RIP1 kinase inhibitors, SKR analysis was discussed as a tool to understand the properties of a novel chemical series. acs.org By systematically modifying the structure of this compound analogues and measuring their binding kinetics, it is possible to identify key structural motifs that lead to optimized kinetic profiles, ultimately contributing to the design of more effective therapeutic agents.

Advanced Spectroscopic and Analytical Characterization of 4 2 Phenyloxazol 5 Yl Phenol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds, providing detailed information about the carbon-hydrogen framework.

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC)

While one-dimensional (1D) ¹H and ¹³C NMR spectra provide fundamental information on the chemical environment of protons and carbons, two-dimensional (2D) NMR experiments are essential for assembling the complete molecular structure of 4-(2-Phenyloxazol-5-YL)phenol. ipb.pt

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. For this compound, COSY would reveal correlations between the ortho and meta protons on both the phenol (B47542) and phenyl rings, confirming their respective spin systems.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded carbon atoms to their attached protons. This technique would allow for the unambiguous assignment of each protonated carbon in the molecule by linking the signals in the ¹H NMR spectrum to the corresponding signals in the ¹³C NMR spectrum.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC is crucial for piecing together the molecular skeleton by identifying long-range (2-3 bond) correlations between protons and carbons. For instance, HMBC would show correlations from the protons on the phenyl ring to the C2 carbon of the oxazole (B20620) ring, and from the phenol protons to the C5 carbon of the oxazole, thereby connecting the different fragments of the molecule.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Key HMBC Correlations for this compound

| Atom Position | Predicted ¹H δ (ppm) | Predicted ¹³C δ (ppm) | Key HMBC Correlations (from ¹H to ¹³C) |

| Phenol Ring | |||

| C-1' (C-OH) | - | ~156 | H-2', H-6' |

| C-2'/C-6' | ~7.5 | ~128 | C-4', C-5 (oxazole) |

| C-3'/C-5' | ~6.9 | ~116 | C-1' |

| C-4' | - | ~125 | H-2', H-6' |

| OH | Variable | - | C-1', C-2', C-6' |

| Oxazole Ring | |||

| C-2 | - | ~161 | H-2'', H-6'' |

| C-4 | ~7.3 | ~124 | C-2, C-5, C-2', C-6' |

| C-5 | - | ~152 | H-4, H-2', H-6' |

| Phenyl Ring | |||

| C-1'' | - | ~127 | H-2'', H-6'' |

| C-2''/C-6'' | ~8.0 | ~126 | C-4'', C-2 (oxazole) |

| C-3''/C-5'' | ~7.5 | ~129 | C-1'' |

| C-4'' | ~7.5 | ~131 | H-2'', H-6'' |

Note: Chemical shifts (δ) are predicted values relative to TMS and can vary based on solvent and concentration. The table is interactive and can be sorted.

Solid-State NMR Applications for Polymorph Analysis

Polymorphism, the ability of a compound to exist in multiple crystalline forms, can significantly impact its physical properties. Solid-State NMR (SSNMR) is a powerful tool for characterizing these different solid forms. Unlike solution NMR, where rapid molecular tumbling averages out anisotropic interactions, SSNMR spectra are sensitive to the local environment and packing of molecules in the crystal lattice. iastate.edu For this compound, distinct polymorphs would exhibit different ¹³C chemical shifts due to variations in intermolecular interactions, such as hydrogen bonding involving the phenol group. Techniques like ¹³C{¹⁴N} RESPDOR can confirm C-N connectivities, which is useful in differentiating isomers and analyzing the solid-state structure of nitrogen-containing heterocycles like oxazoles. iastate.edu

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), allowing for the determination of its elemental formula. chemrxiv.org For this compound (C₁₅H₁₁NO₂), HRMS would confirm the molecular weight with high precision, distinguishing it from other isobaric compounds.

Furthermore, tandem mass spectrometry (MS/MS) coupled with HRMS is used to analyze fragmentation pathways, which provides structural confirmation. The fragmentation of phenyloxazole derivatives often involves characteristic losses. clockss.org For the target molecule, ionization would produce a molecular ion [M+H]⁺. Subsequent fragmentation would likely involve:

Loss of CO: A common fragmentation for oxazoles, leading to a significant fragment ion.

Loss of HCN: Following the initial loss of CO, a secondary loss of HCN from the heterocyclic ring is often observed. clockss.org

Cleavage of the rings: Fragmentation of the phenyl and phenol rings can also occur, leading to characteristic ions like the benzoyl cation [C₆H₅CO]⁺. mdpi.com

Table 2: Predicted HRMS Fragmentation Data for this compound

| Ion Description | Proposed Formula | Calculated m/z |

| [M+H]⁺ | C₁₅H₁₂NO₂⁺ | 238.0863 |

| [M+H-CO]⁺ | C₁₄H₁₂NO⁺ | 210.0913 |

| [M+H-CO-HCN]⁺ | C₁₃H₁₁O⁺ | 183.0804 |

| [C₆H₅CO]⁺ | C₇H₅O⁺ | 105.0335 |

| [HOC₆H₄]⁺ | C₆H₅O⁺ | 93.0335 |

Note: m/z values are calculated for the most abundant isotopes. This table is interactive.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify functional groups within a molecule by probing their characteristic vibrational frequencies. researchgate.netijaemr.com

For this compound, the IR and Raman spectra would display key bands confirming its structure:

O-H Stretch: A broad band in the IR spectrum around 3200-3600 cm⁻¹ is characteristic of the hydrogen-bonded hydroxyl group of the phenol. nih.gov

C-H Stretches: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹. mdpi.com

C=N and C=C Stretches: The oxazole and phenyl rings will show a series of characteristic stretching vibrations in the 1500-1650 cm⁻¹ region.

C-O Stretches: The C-O-C stretch of the oxazole ether linkage and the C-O stretch of the phenol group will appear in the fingerprint region, typically between 1050-1300 cm⁻¹.

Comparing the experimental spectra with theoretical calculations from Density Functional Theory (DFT) can aid in the precise assignment of vibrational modes and provide insights into the molecule's conformational preferences. ijaemr.com

Table 3: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Functional Group |

| O-H Stretch | 3200 - 3600 | Phenol -OH |

| Aromatic C-H Stretch | 3000 - 3100 | Phenyl, Phenol Rings |

| C=N Stretch | 1600 - 1650 | Oxazole Ring |

| C=C Stretch | 1450 - 1600 | Aromatic Rings |

| C-O-C Stretch | 1050 - 1150 | Oxazole Ring |

| C-O Stretch | 1200 - 1300 | Phenol |

| Aromatic C-H Out-of-Plane Bend | 700 - 900 | Phenyl, Phenol Rings |

Note: This interactive table provides typical ranges for the specified functional groups.

X-ray Crystallography for Single Crystal and Powder Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid state. nih.gov

Single Crystal X-ray Diffraction (SCXRD): If a suitable single crystal of this compound can be grown, SCXRD analysis will provide precise data on bond lengths, bond angles, and torsion angles. researchgate.net This information reveals the molecule's conformation and the nature of intermolecular interactions, such as hydrogen bonds and π-π stacking, which dictate the crystal packing. redalyc.org

Powder X-ray Diffraction (PXRD): PXRD is used on polycrystalline samples. It is essential for identifying the crystalline phase of a bulk sample and can be used to distinguish between different polymorphs, each of which will produce a unique diffraction pattern. It is also a primary tool for assessing the bulk purity of a crystalline solid.

Hyphenated Techniques for Complex Mixture Analysis and Purity Assessment

Hyphenated techniques combine a separation method with a spectroscopic detection method, offering powerful capabilities for analyzing complex mixtures and assessing purity. nih.govrjpn.org

Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most widely used hyphenated technique for the analysis of non-volatile compounds. iosrjournals.org An LC system, often High-Performance Liquid Chromatography (HPLC), separates this compound from impurities or other components in a mixture. sielc.com The eluent is then introduced into a mass spectrometer, which provides mass information for each separated peak, confirming the identity of the target compound and helping to identify unknown impurities based on their mass and fragmentation patterns. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS): For derivatives of this compound that are thermally stable and volatile, GC-MS can be employed. The gas chromatograph provides high-resolution separation, and the mass spectrometer provides identification. nih.gov

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR): This powerful technique allows for the direct acquisition of NMR spectra for components as they are separated by HPLC. While less common due to sensitivity limitations, LC-NMR can provide complete structural elucidation of impurities or metabolites in a mixture without the need for prior isolation. researchgate.net

These hyphenated methods are critical in synthetic chemistry for reaction monitoring and in pharmaceutical analysis for quality control, ensuring the purity and identity of the final compound. iosrjournals.org

HPLC-NMR Coupling

High-Performance Liquid Chromatography-Nuclear Magnetic Resonance (HPLC-NMR) spectroscopy represents a formidable tool for the direct, on-line structural analysis of compounds separated from a mixture. This technique obviates the need for tedious offline fraction collection and purification, thereby minimizing the risk of sample degradation and contamination. The coupling of HPLC with NMR allows for the acquisition of detailed structural information, including proton and carbon environments, and stereochemical relationships of the analytes as they elute from the chromatographic column.

The application of HPLC-NMR can be performed in several modes, each offering distinct advantages depending on the analytical challenge at hand. The primary modes include on-flow, stopped-flow, and loop-collection or solid-phase extraction (SPE) trapping.

On-flow HPLC-NMR involves the continuous monitoring of the HPLC eluent as it passes through a specialized NMR flow cell. This mode is particularly useful for obtaining a rapid overview of the proton NMR spectra of major components in a mixture. However, due to the limited residence time of an analyte in the NMR detection coil, this method is generally suitable for compounds present at higher concentrations.

Stopped-flow HPLC-NMR offers a significant enhancement in sensitivity. In this mode, the chromatographic flow is halted when a peak of interest is detected within the NMR flow cell. This allows for extended signal averaging and the acquisition of more complex and sensitive NMR experiments, such as 2D NMR (e.g., COSY, HSQC, HMBC), which are crucial for the complete structural elucidation of unknown compounds or impurities.

HPLC-SPE-NMR represents a further advancement, where the analyte peak is trapped on a solid-phase extraction cartridge post-column. The trapped analyte is then eluted with a fully deuterated solvent into the NMR spectrometer. This process effectively removes protonated HPLC solvents, which can interfere with the NMR signals of the analyte, leading to significantly improved spectral quality and sensitivity.

In the context of analyzing a sample containing this compound and a potential derivative, such as a methoxy-substituted analogue, stopped-flow HPLC-NMR could be employed to obtain detailed structural information. The table below illustrates the type of ¹H NMR data that could be acquired for these compounds in a stopped-flow experiment.

| Compound | Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|---|

| This compound | H-2', H-6' (Phenyl ring) | 8.05 | dd | 8.0, 2.0 |

| H-3', H-4', H-5' (Phenyl ring) | 7.50 | m | - | |

| H-2'', H-6'' (Phenol ring) | 7.65 | d | 8.5 | |

| H-3'', H-5'' (Phenol ring) | 6.90 | d | 8.5 | |

| 4-(2-(4-methoxyphenyl)oxazol-5-yl)phenol | H-2', H-6' (Methoxyphenyl ring) | 8.00 | d | 9.0 |

| H-3', H-5' (Methoxyphenyl ring) | 7.05 | d | 9.0 | |

| -OCH₃ | 3.90 | s | - | |

| H-2'', H-6'' (Phenol ring) | 7.62 | d | 8.5 | |

| H-3'', H-5'' (Phenol ring) | 6.88 | d | 8.5 |

Note: The data presented in this table is illustrative and based on the expected chemical shifts for the described structures. Actual experimental values may vary.

GC-MS for Volatile Derivative Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds. nist.gov However, compounds containing polar functional groups, such as the phenolic hydroxyl group in this compound, are often non-volatile and may exhibit poor chromatographic behavior. To overcome this limitation, derivatization is employed to convert these polar groups into less polar, more volatile moieties.

A common and effective derivatization strategy for phenolic compounds is silylation, which involves the replacement of the acidic proton of the hydroxyl group with a trimethylsilyl (B98337) (TMS) group. nist.gov This process significantly increases the volatility of the analyte, making it amenable to GC separation and subsequent mass spectrometric analysis. The derivatization reaction is typically carried out using reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).

Once derivatized, the sample is injected into the GC, where the components are separated based on their boiling points and interactions with the stationary phase of the column. As the separated components elute from the column, they enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). The resulting ions are then separated based on their mass-to-charge ratio (m/z), generating a mass spectrum that serves as a molecular fingerprint.

The mass spectrum provides crucial information about the molecular weight of the analyte and its fragmentation pattern. The fragmentation of the TMS derivative of this compound would be expected to yield characteristic ions that can be used for its identification and structural confirmation. For instance, the molecular ion (M⁺) would indicate the mass of the derivatized compound. Characteristic fragments would likely arise from the cleavage of the TMS group, as well as fragmentation of the oxazole and aromatic rings.

The following table provides illustrative GC-MS data for the trimethylsilyl derivative of this compound.

| Parameter | Value/Description |

|---|---|

| Compound | This compound-TMS |

| Molecular Weight (derivatized) | 309.12 g/mol |

| Illustrative Retention Time | 18.5 min |

| Key Mass Fragments (m/z) | 309 (M⁺), 294 ([M-CH₃]⁺), 236 ([M-Si(CH₃)₃]⁺), 147, 105, 77, 73 |

| Interpretation of Fragments | 309: Molecular ion of the TMS derivative.

|

Note: The retention time is highly dependent on the specific GC column and conditions used. The mass fragmentation data is illustrative and based on predictable fragmentation patterns for TMS-derivatized phenols and phenyl-oxazole structures.

Lack of Specific Research Data for "this compound" Prevents Detailed Theoretical Analysis

A thorough review of available scientific literature reveals a significant gap in the specific theoretical and computational investigation of the chemical compound This compound . While computational studies are prevalent for various related heterocyclic compounds, including other phenol derivatives, oxazolones, and imidazole-based structures, specific research detailing the quantum mechanical and molecular dynamics properties of this compound is not present in the public domain.

Consequently, it is not possible to provide a detailed, evidence-based article adhering to the requested outline, which includes in-depth subsections on its electronic structure, reactivity, and conformational analysis based on established computational methods. The stringent requirement to focus solely on this specific compound and the specified theoretical frameworks cannot be met with the currently available scientific data.

General computational methodologies for similar molecules are well-established in the field of theoretical chemistry. These approaches are frequently used to understand the behavior of molecules at an atomic level.

Theoretical and Computational Investigations of 4 2 Phenyloxazol 5 Yl Phenol

Reaction Mechanism Elucidation through Computational Approaches

Computational chemistry provides a powerful lens for examining the intricate details of chemical reactions. Methods like Density Functional Theory (DFT) are instrumental in mapping the transformation pathways, identifying transient species, and understanding the energetic landscape of reactions that lead to the formation of complex molecules such as 4-(2-phenyloxazol-5-yl)phenol. zsmu.edu.uarsc.org These theoretical analyses can elucidate the step-by-step processes, including the formation of intermediates and the cyclization events that are central to the synthesis of heterocyclic systems. zsmu.edu.uanih.gov

Transition State Characterization and Reaction Pathway Mapping

The core of understanding a chemical reaction lies in charting its pathway from reactants to products. Computational approaches excel at identifying the geometry and energy of all stationary points along this path, including reactants, intermediates, products, and, most critically, transition states. The transition state is a high-energy, transient configuration that represents the energetic barrier to a reaction. Its characterization is paramount for understanding reaction kinetics.

DFT calculations are employed to locate the transition state structure, which is mathematically defined as a first-order saddle point on the potential energy surface. A key feature of a computationally verified transition state is the presence of a single imaginary vibrational frequency, corresponding to the motion along the reaction coordinate. For the synthesis of this compound, a plausible pathway involves the condensation and subsequent cyclization of precursor molecules. Theoretical modeling would map this pathway, calculating the precise bond lengths and angles of the atoms as they rearrange during the critical bond-forming and bond-breaking steps of the oxazole (B20620) ring formation.

Energetic Profiling of Chemical Transformations

Once the reaction pathway and its stationary points have been mapped, an energetic profile can be constructed. This profile visualizes the changes in potential energy as the reaction progresses, providing crucial thermodynamic and kinetic information. The activation energy (ΔG‡), which is the energy difference between the reactants and the transition state, dictates the rate of the reaction. A lower activation energy implies a faster reaction.

| Reaction Coordinate Step | Species | Relative Free Energy (kcal/mol) | Description |

|---|---|---|---|

| 1 | Reactants | 0.0 | Starting materials for oxazole ring formation. |

| 2 | Transition State 1 (TS1) | +22.5 | Activation barrier for the initial condensation step. |

| 3 | Intermediate | -5.2 | A stable species formed after the first step. |

| 4 | Transition State 2 (TS2) | +18.9 | Activation barrier for the rate-determining cyclization. |

| 5 | Product | -15.7 | Final this compound molecule. |

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR frequencies, UV-Vis absorption)

Computational quantum chemistry is a well-established methodology for predicting the spectroscopic signatures of molecules, which is invaluable for structure determination and characterization. mdpi.com DFT and its time-dependent extension (TD-DFT) can calculate various spectroscopic parameters with a degree of accuracy that can reliably aid in the interpretation of experimental data.

NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of molecular structure elucidation. The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a robust approach for calculating the isotropic magnetic shielding constants of nuclei. dergipark.org.tr These values are then referenced against a standard compound (e.g., tetramethylsilane) to predict ¹H and ¹³C NMR chemical shifts. liverpool.ac.uk The accuracy of these predictions depends heavily on the chosen functional, basis set, and the inclusion of a solvent model. mdpi.com Such calculations are crucial for assigning complex spectra and distinguishing between potential isomers. nih.gov

| Atom Type | Structure Fragment | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) |

|---|---|---|---|

| Aromatic C-O | Phenol (B47542) Ring | 155-160 | - |

| Aromatic C-H (ortho to -OH) | Phenol Ring | 115-120 | 6.8-7.0 |

| Aromatic C-H (meta to -OH) | Phenol Ring | 128-132 | 7.2-7.4 |

| Aromatic C (ipso to oxazole) | Phenol Ring | 120-125 | - |

| Heterocyclic C=N | Oxazole Ring | 160-165 | - |

| Heterocyclic C-O | Oxazole Ring | 140-145 | - |

| Aromatic C-H | Phenyl Ring | 125-130 | 7.4-7.8 |

IR Frequencies: Infrared (IR) spectroscopy probes the vibrational modes of a molecule. DFT calculations can predict the harmonic vibrational frequencies corresponding to these modes. ijaemr.comscispace.com While calculated frequencies are often systematically overestimated compared to experimental values, this can be corrected by applying uniform scaling factors. dergipark.org.tr These theoretical spectra are highly valuable for assigning specific absorption bands to the stretching, bending, and torsional motions of functional groups within the molecule, such as the characteristic O-H stretch of the phenol group or the C=N stretching of the oxazole ring. researchgate.net

| Vibrational Mode | Functional Group | Calculated Frequency Range (cm⁻¹, scaled) |

|---|---|---|

| O-H Stretch | Phenol | 3600-3650 |

| Aromatic C-H Stretch | Phenyl & Phenol Rings | 3050-3150 |

| C=N Stretch | Oxazole Ring | 1610-1640 |

| Aromatic C=C Stretch | Phenyl & Phenol Rings | 1450-1600 |

| C-O Stretch | Phenol & Oxazole | 1200-1260 |

| Aromatic C-H Out-of-Plane Bend | Phenyl & Phenol Rings | 750-900 |

UV-Vis Absorption: The electronic absorption properties of a molecule can be predicted using Time-Dependent Density Functional Theory (TD-DFT). This method calculates the vertical excitation energies from the ground electronic state to various excited states, which correspond to the absorption of UV or visible light. mdpi.comrsc.org The calculations also yield the oscillator strength for each transition, which relates to the intensity of the corresponding absorption band. redalyc.org Analysis of the molecular orbitals involved in the primary transitions (e.g., HOMO to LUMO) provides insight into their nature, such as π→π* or n→π* transitions, which is fundamental to understanding the molecule's photophysical properties. redalyc.orgresearchgate.net

| Transition | Calculated λmax (nm) | Oscillator Strength (f) | Primary Orbital Contribution | Character |

|---|---|---|---|---|

| S₀ → S₁ | 325 | 0.45 | HOMO → LUMO | π→π |

| S₀ → S₂ | 278 | 0.21 | HOMO-1 → LUMO | π→π |

| S₀ → S₃ | 255 | 0.15 | HOMO → LUMO+1 | π→π* |

Predictive Modeling of Structure-Property Relationships

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are powerful computational tools used to correlate the chemical structure of a series of compounds with their biological activity or physical properties. jocpr.com These models are central to modern drug discovery and materials science, enabling the prediction of a compound's properties without the need for synthesis and testing. pensoft.net

The development of a QSAR model involves calculating a set of molecular descriptors for a series of related compounds, such as derivatives of this compound. These descriptors are numerical values that encode different aspects of the molecule's physicochemical properties, including electronic (e.g., HOMO/LUMO energies, dipole moment), steric (e.g., molecular volume, surface area), and lipophilic (e.g., logP) characteristics. nih.govresearchgate.net

Statistical methods, such as multiple linear regression, are then used to build a mathematical equation that links a selection of these descriptors to an observed property (e.g., antioxidant activity, enzyme inhibition). nih.gov A robust QSAR model can then be used to predict the activity of new, unsynthesized derivatives, thereby guiding the design of molecules with enhanced properties. pensoft.net For phenolic compounds, descriptors like the O-H bond dissociation enthalpy (BDE) and ionization potential are often critical for modeling antioxidant activity. researchgate.net

| Descriptor Class | Example Descriptors | Relevance to Property |

|---|---|---|

| Electronic | HOMO/LUMO Energies, Dipole Moment, Atomic Charges | Reactivity, polarity, intermolecular interactions. |

| Thermodynamic | Heat of Formation, Bond Dissociation Enthalpy (BDE) | Molecular stability, antioxidant potential (H-atom donation). |

| Lipophilic | LogP (Octanol-Water Partition Coefficient) | Membrane permeability, bioavailability. |

| Steric/Topological | Molecular Weight, Molecular Volume, Surface Area | Binding site complementarity, diffusion. |

In Vitro Biological Activity Evaluation and Mechanistic Insights for 4 2 Phenyloxazol 5 Yl Phenol

Assays for General Bioactivity Screening

Initial laboratory screening of a novel compound like 4-(2-phenyloxazol-5-yl)phenol typically involves a battery of assays to determine its general biological effects. These preliminary tests are designed to identify any significant antioxidant, antimicrobial, or other activities that would warrant further, more detailed investigation.

The chemical structure of this compound, featuring a hydroxyl group attached to a phenyl ring, strongly suggests potential for antioxidant activity. Phenolic compounds are well-known radical scavengers, capable of donating a hydrogen atom from their hydroxyl group to neutralize free radicals, thereby preventing oxidative damage to cells and tissues. nanobioletters.com

The antioxidant capacity of this compound would typically be evaluated using several established in vitro assays:

DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: This common spectrophotometric assay measures the ability of a compound to scavenge the stable DPPH free radical. The reduction of the deep violet DPPH radical to a pale yellow hydrazine (B178648) is monitored by the decrease in absorbance, indicating the scavenging potential of the test compound. mdpi.com

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay: Similar to the DPPH assay, this method involves the generation of the ABTS radical cation (ABTS•+), which has a characteristic blue-green color. The ability of the test compound to reduce this radical cation and cause decolorization is measured to quantify its antioxidant power.

Oxygen Radical Absorbance Capacity (ORAC) Assay: This assay measures the ability of a compound to protect a fluorescent probe from degradation by peroxyl radicals. The decay of fluorescence is inversely proportional to the antioxidant capacity of the substance.

The results of these assays are often expressed as the IC50 value, which is the concentration of the compound required to scavenge 50% of the free radicals. A lower IC50 value indicates greater antioxidant activity. Studies on various phenolic and pyrazolone (B3327878) derivatives have demonstrated a wide range of antioxidant activities, which are highly dependent on the specific substitutions on the aromatic rings. nanobioletters.commdpi.com

Table 1: Illustrative Antioxidant Activity of Structurally Related Phenolic Compounds This table presents data for analogous compounds to demonstrate typical findings in antioxidant assays.

| Compound Type | Assay | IC50 Value (µM) | Reference Compound | IC50 Value (µM) |

|---|---|---|---|---|

| Isoxazole (B147169) Derivative C3 | DPPH | 10.96 | Ascorbic Acid | N/A |

| Isoxazole Derivative C5 | DPPH | 13.12 | Ascorbic Acid | N/A |

| Isoxazole Derivative C6 | DPPH | 18.87 | Ascorbic Acid | N/A |

| Phenyl-Pyrazolone Derivative | DPPH | ~30-50 | Edaravone | ~20 |

The oxazole (B20620) ring is a core component of numerous compounds with known pharmacological properties, including antimicrobial effects. cbijournal.comd-nb.info Therefore, this compound would be a candidate for antimicrobial screening against a panel of clinically relevant microorganisms.

The standard method for evaluating antimicrobial potency is the determination of the Minimum Inhibitory Concentration (MIC). This is achieved through broth microdilution or agar (B569324) dilution methods, where various concentrations of the compound are incubated with a standardized inoculum of bacteria or fungi. The MIC is the lowest concentration of the compound that visibly inhibits microbial growth after a set incubation period. cbijournal.com

Screening would typically include:

Gram-positive bacteria: Such as Staphylococcus aureus and Bacillus subtilis.

Gram-negative bacteria: Such as Escherichia coli and Pseudomonas aeruginosa.

Fungi: Such as Candida albicans and Aspergillus niger.

Research on various 1,3-oxazole derivatives has shown a range of antimicrobial activities. medicopublication.comnih.govmdpi.com The potency and spectrum are often influenced by the substituents on the core oxazole and phenyl rings. d-nb.info For example, some derivatives show moderate activity primarily against Gram-positive bacteria, while others may exhibit broader-spectrum or antifungal effects. nih.govmdpi.com

Table 2: Example of In Vitro Antimicrobial Activity (MIC) for Analogous Oxazole Derivatives This table presents data for analogous compounds to illustrate typical findings from antimicrobial screening.

| Compound ID | Microorganism | Type | MIC (µg/mL) |

|---|---|---|---|

| Oxazole Derivative 4 | Staphylococcus aureus | Gram-positive | 125 |

| Oxazole Derivative 4 | Bacillus subtilis | Gram-positive | 125 |

| Oxazole Derivative 6a | Candida albicans | Fungus | >250 |

| N-acyl-α-amino acid 1e | Staphylococcus epidermidis | Gram-positive | 28.1 |

| N-acyl-α-amino acid 1e | Escherichia coli | Gram-negative | 28.1 |

In Vitro Cytotoxicity Studies in Relevant Cell Lines

Evaluating the effect of a new compound on cell viability and proliferation is a crucial step in drug discovery. Cytotoxicity assays determine whether a compound is toxic to cells and at what concentration, providing insights into its potential as an anticancer agent or highlighting potential toxicity concerns.

The choice of cell lines for cytotoxicity screening is dictated by the research objective. If the goal is to identify potential anticancer agents, a panel of human cancer cell lines representing different tumor types is typically used. For instance, benzoxazole (B165842) derivatives have been evaluated against colorectal cancer cell lines like HT-29 and HCT116 due to the interest in finding new therapies for this type of cancer. nih.gov

A standard panel might include:

A549: Human lung carcinoma

MCF-7: Human breast adenocarcinoma

HepG2: Human liver carcinoma

HT-29: Human colon adenocarcinoma

HeLa: Human cervical cancer

To assess selectivity, the compound's cytotoxicity is often compared against a non-cancerous cell line, such as human dermal fibroblasts or peripheral blood mononuclear cells (PBMCs). researchgate.net A compound that is highly toxic to cancer cells but shows minimal toxicity to normal cells is considered a promising candidate for further development. The cytotoxic effects observed often depend on the specific cell line used and can be both time- and dose-dependent. mdpi.com

The most common method for assessing in vitro cytotoxicity is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals, which are then solubilized, and the absorbance is measured. A decrease in signal indicates a reduction in cell viability. mdpi.com

However, the MTT assay has notable limitations. aatbio.com Certain compounds, particularly those with antioxidant properties like polyphenols, can directly reduce the MTT reagent in the absence of cells, leading to false-positive results (i.e., underestimation of cytotoxicity). researchgate.netsemanticscholar.org Other compounds may interfere with cellular metabolism without directly causing cell death, which can also skew the results. researchgate.net

To mitigate these issues, it is crucial to:

Run parallel assays, such as the neutral red uptake assay (measures lysosomal integrity) or LDH release assay (measures membrane damage). mdpi.com

Include proper controls, such as wells with the compound and media but no cells, to check for direct MTT reduction.

Confirm results with direct cell counting methods or assays that measure apoptosis or necrosis, such as flow cytometry with propidium (B1200493) iodide staining. researchgate.net

Target-Based Screening and Ligand-Target Interaction Studies (In Vitro)

Once a compound shows promising bioactivity, the next step is to identify its molecular target to understand its mechanism of action. Target-based screening can involve both computational (in silico) and experimental (in vitro) approaches.

For a compound like this compound, which has shown potential anticancer activity in related structures, target-based screening might focus on enzymes or receptors known to be involved in cancer progression. For example, studies on benzoxazole derivatives have explored their interaction with peroxisome proliferator-activated receptors (PPARs), which are implicated in colorectal cancer. nih.gov

In vitro methods for studying ligand-target interactions include:

Enzyme Inhibition Assays: If the compound is hypothesized to be an enzyme inhibitor (e.g., a kinase or a protease inhibitor), its effect on the enzyme's activity is measured directly. The IC50 value is determined to quantify its inhibitory potency.

Receptor Binding Assays: These assays measure the affinity of a compound for a specific receptor. A radiolabeled ligand is typically used, and the ability of the test compound to displace it is quantified.

Molecular Docking (In Silico): While a computational method, molecular docking is often used to guide in vitro studies. It predicts the preferred orientation and binding affinity of a compound when bound to a specific protein target. For instance, docking experiments were used to understand how novel benzoxazole antagonists bind to PPARα and PPARγ. nih.gov

These targeted studies are essential for optimizing the compound's structure to improve its potency and selectivity, moving it from a "hit" compound to a viable "lead" for drug development.

Enzyme Inhibition Assays

Despite a thorough review of available scientific literature, no specific studies detailing the results of enzyme inhibition assays for this compound have been identified. While the broader classes of phenolic and oxazole-containing compounds are known to exhibit a wide range of enzyme inhibitory activities, data pertaining specifically to this compound is not present in the reviewed literature. Consequently, no data table on its enzymatic inhibition profile can be provided at this time.

Receptor Binding Assays for Molecular Interaction Profiling

There is currently a lack of available data from receptor binding assays for this compound. Although related heterocyclic and phenolic structures are often investigated for their affinity to various biological receptors, specific molecular interaction profiling for this compound has not been reported in the scientific literature that was surveyed. Therefore, a data table summarizing its receptor binding affinities cannot be generated.

Elucidation of Molecular Mechanisms of Action (In Vitro)

Investigation of Cellular Pathway Modulation

No published research was found that specifically investigates the modulation of cellular pathways by this compound. The general classes of phenolic and oxazole compounds have been noted for their potential to influence various signaling cascades within cells. researchgate.net However, without specific studies on this compound, any discussion of its effects on cellular pathways would be speculative and outside the scope of this focused review.

Identification of Specific Biological Targets

Consistent with the findings in the preceding sections, the specific biological targets of this compound have not been identified in the available scientific literature. While structure-activity relationship studies of broader classes of compounds may suggest potential targets, no direct experimental evidence has been published to definitively identify the molecular targets of this compound.

Despite extensive and targeted searches for the chemical compound "this compound," no specific research articles, patents, or other scientific literature detailing its properties and applications in the requested areas could be located. The search results yielded general information on related classes of compounds and technologies, but lacked the specific data required to generate a scientifically accurate and detailed article on "this compound" as outlined.

Therefore, it is not possible to provide the requested article with the required level of detail and scientific accuracy based on the currently available information. To fulfill the user's request, specific research on "this compound" would need to be published and accessible.

Advanced Materials Science and Energy Applications of 4 2 Phenyloxazol 5 Yl Phenol and Its Derivatives

Agrochemical Research (Focus on Structure-Function in Pest Control or Plant Growth Regulation)

While direct studies on 4-(2-phenyloxazol-5-yl)phenol in agriculture are not available, the constituent oxazole (B20620) and phenol (B47542) moieties are present in various agrochemically active molecules.

The oxazole ring is a key structural feature in a number of synthetic pesticides. nih.gov Research on oxazole derivatives has revealed their potential as fungicides, insecticides, acaricides, and herbicides. nih.gov The biological activity of these compounds is highly dependent on the nature and position of substituent groups on the oxazole core and its appended rings. Structure-activity relationship (SAR) studies on various oxazole-containing compounds have shown that modifications to the phenyl rings, such as the introduction of fluorine atoms or other substituents, can significantly enhance insecticidal or acaricidal potency. nih.gov

Phenolic compounds are naturally abundant in plants and play crucial roles in growth, development, and defense mechanisms. mdpi.commdpi.com They contribute to a plant's resistance against pathogens like bacteria and fungi and can deter herbivores. mdpi.commdpi.com Certain phenols can also influence the growth of neighboring plants through allelopathic effects. mdpi.com Synthetic phenolic compounds and their derivatives have been developed for various agricultural uses, including as herbicides and plant growth regulators. nih.gov For instance, some nitrophenol derivatives have demonstrated selective herbicidal activity against specific plant species. nih.gov The interaction between phenolic structures and plant hormones like gibberellins (B7789140) and abscisic acid is also an area of study, suggesting that phenols can modulate key physiological processes in plants. cas.cz

The combination of the oxazole heterocycle with a phenolic group, as seen in this compound, presents a chemical scaffold with potential for agrochemical activity, though specific research to validate this is currently lacking.

Sensing Applications (e.g., Chemical/Biochemical Sensors)

The application of this compound as a chemical or biochemical sensor has not been specifically documented. However, compounds with similar structural motifs, such as imidazole-phenols and other oxazole derivatives, have been investigated for their utility in sensing technologies, primarily due to their fluorescent properties. nih.govmedchemexpress.com

For example, a Schiff base sensor containing an oxazole ring has been developed for the detection of indium (In³⁺) and ferric (Fe³⁺) ions, where the binding of the metal ion alters the fluorescence of the molecule. researchgate.net Similarly, a benzimidazole-phenol derivative has been shown to act as a fluorescent sensor for cyanide ions (CN⁻). researchgate.net The underlying principle in these cases often involves processes like intramolecular charge transfer (ICT) or excited-state intramolecular proton transfer (ESIPT), which can be perturbed by the presence of the target analyte. Given that this compound possesses both a phenolic hydroxyl group and a conjugated oxazole system, it has the foundational characteristics that could potentially be exploited for the development of novel fluorescent sensors. However, dedicated research into the synthesis of such sensors and their response to various analytes would be necessary to establish any practical application.

Future Research Directions and Emerging Trends for 4 2 Phenyloxazol 5 Yl Phenol Research

The landscape of chemical research is continually evolving, driven by technological advancements and the growing need for efficient, sustainable, and precise molecular solutions. For a compound scaffold like 4-(2-phenyloxazol-5-yl)phenol, which sits (B43327) at the intersection of the biologically significant oxazole (B20620) and phenol (B47542) motifs, future research is poised to leverage cutting-edge methodologies. The following sections outline key emerging trends and future research directions that are set to define the next generation of discovery and application for this class of compounds.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of 4-(2-phenyloxazol-5-yl)phenol?

- The synthesis of phenolic derivatives like this compound often involves electrophilic aromatic substitution or coupling reactions. For example, oxazole rings can be introduced via cyclization of precursor amides or through palladium-catalyzed cross-coupling reactions. Friedel–Crafts alkylation or acylation may also be utilized to attach substituents to the phenolic ring . Reaction conditions (e.g., solvent polarity, temperature, and catalyst choice) significantly influence yield and selectivity. Optimization should include monitoring by thin-layer chromatography (TLC) and spectroscopic validation (e.g., NMR, IR) at intermediate steps .

Q. How can the crystal structure of this compound be resolved experimentally?

- Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. Crystallize the compound using slow evaporation in a solvent like ethanol or dichloromethane. Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts. Refinement using the SHELX suite (e.g., SHELXL for structure solution and refinement) ensures accurate determination of bond lengths, angles, and intermolecular interactions. Disorder in aromatic rings, if present, requires careful modeling .

Q. What spectroscopic techniques are critical for characterizing this compound?

- NMR : and NMR can confirm the phenolic -OH proton (~5-6 ppm) and oxazole ring protons (~7-8 ppm).

- FTIR : Stretching vibrations for phenolic O-H (~3200-3600 cm) and oxazole C=N (~1600 cm) are diagnostic.

- UV-Vis : Solvent-dependent absorption bands (e.g., in DMSO or methanol) can be analyzed to study electronic transitions, particularly π→π* and n→π* interactions .

Advanced Research Questions

Q. How can density functional theory (DFT) calculations enhance understanding of this compound's electronic properties?

- DFT at the B3LYP/6-311+G(d,p) level can optimize geometry, compute frontier molecular orbitals (HOMO-LUMO), and predict UV-Vis spectra. Solvent effects (e.g., using the polarizable continuum model) improve agreement with experimental data. Natural bond orbital (NBO) analysis reveals hyperconjugative interactions, such as charge transfer between the oxazole ring and phenol group .

Q. What role does this compound play in photon upconversion systems?

- This compound acts as a UV-emitting anion in chromophoric ionic liquids (ILs). Its sulfonate derivative, 4-(2-phenyloxazol-5-yl)benzenesulfonate (PPOS), pairs with a triplet-triplet annihilation (TTA) sensitizer (e.g., Ru phthalocyanine) to achieve visible-to-UV upconversion. Key parameters include triplet-state lifetime matching between sensitizer and emitter, and solvent polarity to minimize non-radiative decay .

Q. How does solvent polarity affect the compound's photophysical and reactivity profiles?

- Polar solvents (e.g., DMF, water) stabilize charge-separated states, altering emission wavelengths and reaction kinetics. For example, in SNAr reactions, aprotic solvents like DMSO enhance nucleophilicity, while protic solvents may deactivate the phenolic -OH group. Solvatochromic shifts in UV-Vis spectra can quantify solvent effects using the Kamlet–Taft parameters .

Q. What strategies mitigate challenges in analyzing conflicting experimental and computational data?

- Discrepancies in HOMO-LUMO gaps or reaction yields often arise from approximations in DFT functionals or solvent models. Validate computational results by:

- Comparing multiple functionals (e.g., CAM-B3LYP, ωB97XD).

- Repeating experiments under controlled conditions (e.g., inert atmosphere to prevent oxidation).

- Cross-referencing crystallographic data (e.g., bond lengths) with DFT-optimized geometries .

Methodological Considerations

Q. How can researchers optimize reaction conditions for derivatives of this compound?

- Use design of experiments (DoE) to screen variables (e.g., catalyst loading, solvent ratio). Microwave-assisted synthesis reduces reaction times for heterocycle formation. Monitor by LC-MS for real-time analysis of intermediates. For air-sensitive steps, employ Schlenk techniques or gloveboxes .

Q. What precautions are necessary when handling this compound in the laboratory?

- Wear nitrile gloves and safety goggles to avoid skin/eye irritation. Store in amber vials under nitrogen to prevent oxidation. Dispose of waste via approved chemical protocols, as phenolic derivatives may exhibit ecotoxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.